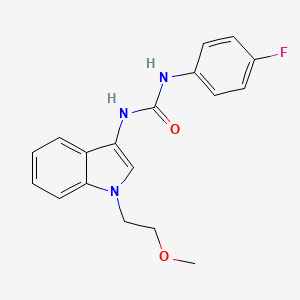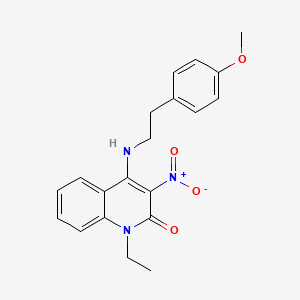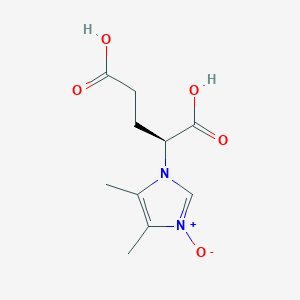
(2S)-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)pentanedioic acid” is a chemical compound with the CAS Number: 126264-03-7 . It has a molecular weight of 242.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O5/c1-6-7(2)12(17)5-11(6)8(10(15)16)3-4-9(13)14/h5,8H,3-4H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Nitric Oxide Synthase Inhibition
Research into S-2-amino-5-azolylpentanoic acids, which are related to L-ornithine, has led to the development of compounds that inhibit nitric oxide synthases (NOS). These compounds, including 2-amino-5-(imidazol-1-yl)pentanoic acid, have been identified as potent inhibitors against various NOS isoforms. The study proposes a model for the binding of inhibitors to the natural substrate's binding site, suggesting potential therapeutic applications in conditions where NOS activity is implicated (Ulhaq et al., 1998).
Advanced Glycation End-Products (AGEs)
Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) in proteins, contributing to diabetes complications and neurodegenerative diseases. Compounds like 2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid (MG-H2) have been identified in this process. Understanding the role of such compounds in the formation of AGEs can lead to better insights into disease mechanisms and therapeutic targets (Nemet et al., 2006).
Metal Complexes and Coordination Chemistry
Studies on the complexation of imidazolium-tagged ligands with cobalt(II) reveal the formation of Werner-type 3d transition metal complexes. These complexes have potential applications in catalysis and materials science, illustrating the versatility of imidazole-derived compounds in coordinating with metals (Huxel & Klingele, 2015).
Supramolecular Chemistry
Research on supramolecular dioxygen receptors composed of cyclodextrin dimers and an anionic water-soluble porphinatoiron(II) demonstrated the significant impact of imidazole ligands on oxygen affinity. These findings contribute to our understanding of globin models and the development of oxygen carriers or sensors (Kano et al., 2012).
Drug Development and Bioavailability
The synthesis and evaluation of novel 99mTc-labeled bisphosphonates for bone imaging highlight the use of imidazole-substituted compounds to enhance the diagnostic capabilities in medical imaging. This research demonstrates the potential of such compounds to significantly improve the detection of skeletal system abnormalities (Qiu et al., 2011).
Propiedades
IUPAC Name |
(2S)-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-6-7(2)12(17)5-11(6)8(10(15)16)3-4-9(13)14/h5,8H,3-4H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYMLLADNBEON-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CCC(=O)O)C(=O)O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+](=CN1[C@@H](CCC(=O)O)C(=O)O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole](/img/structure/B2648620.png)
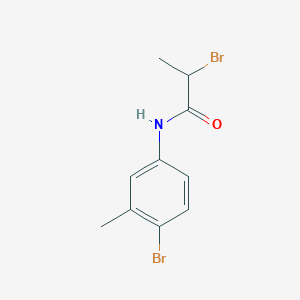
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648623.png)

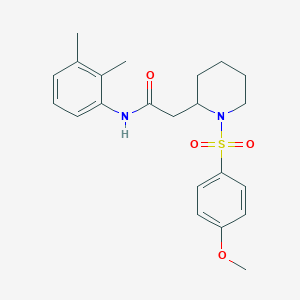
![2-((5-bromothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2648628.png)
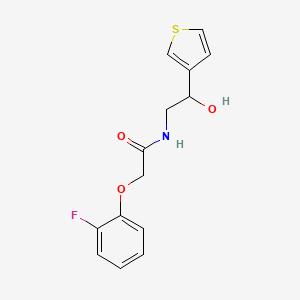

![3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2648632.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)


